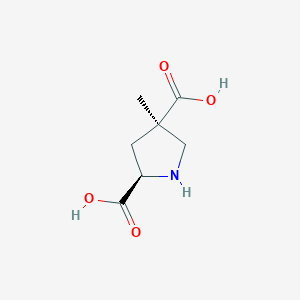
(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid” is a compound with a complex three-dimensional spatial structure. It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, specifically the Aconitum and Delphinium genera. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Preparation Methods
The chemical synthesis of (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid has been a challenging research topic due to its diverse and complex structural types. Recent studies have employed key strategies such as oxidative de-aromatization and Diels-Alder cycloaddition reactions to construct six different diterpenoid alkaloids and their corresponding frameworks. Notably, the total synthesis of six natural product molecules—isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone—has been achieved using these approaches .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and the starting materials.
Scientific Research Applications
Chemistry::
- (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid serves as a valuable building block for the synthesis of more complex molecules.
- Its stereochemistry and functional groups make it useful in designing new ligands or catalysts.
- Research on its biological activity may reveal potential pharmacological applications.
- It could be investigated as a potential drug candidate due to its diverse effects.
- The compound’s unique structure may find applications in the development of novel materials or fine chemicals.
Mechanism of Action
The specific mechanism by which (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid is unique in its stereochemistry and structure, it shares similarities with other diterpenoid alkaloids. These compounds may have related physiological activities or serve as inspiration for further research.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R,4R)-4-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-4(5(9)10)8-3-7/h4,8H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-,7-/m1/s1 |
InChI Key |
FPOFVIPVQLAKCS-CLZZGJSISA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](NC1)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


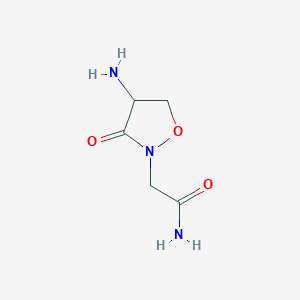
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
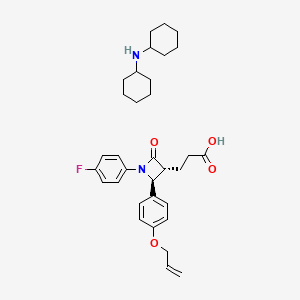
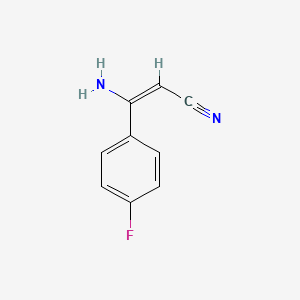
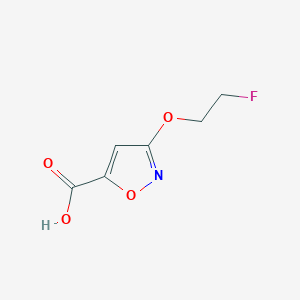
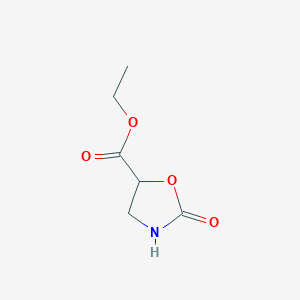
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
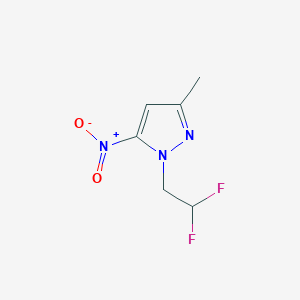
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
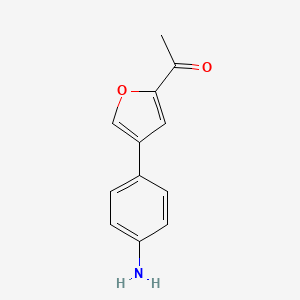
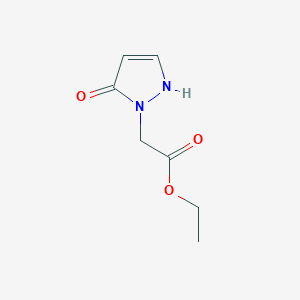
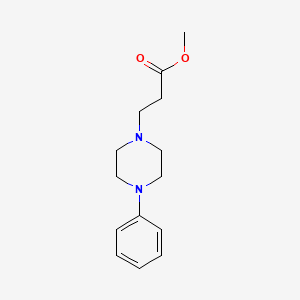
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
